{[3-(Benzylsulfonyl)-5-nitrophenyl]thio}acetic acid
Description
{[3-(Benzylsulfonyl)-5-nitrophenyl]thio}acetic acid is a complex organic compound characterized by the presence of benzylsulfonyl, nitrophenyl, and thioacetic acid functional groups
Properties
IUPAC Name |
2-(3-benzylsulfonyl-5-nitrophenyl)sulfanylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO6S2/c17-15(18)9-23-13-6-12(16(19)20)7-14(8-13)24(21,22)10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGWGSMYTJFGLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=CC(=CC(=C2)SCC(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301181206 | |
| Record name | 2-[[3-Nitro-5-[(phenylmethyl)sulfonyl]phenyl]thio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301181206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883291-52-9 | |
| Record name | 2-[[3-Nitro-5-[(phenylmethyl)sulfonyl]phenyl]thio]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=883291-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[3-Nitro-5-[(phenylmethyl)sulfonyl]phenyl]thio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301181206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(Benzylsulfonyl)-5-nitrophenyl]thio}acetic acid typically involves multiple steps, starting from readily available precursors. One common method includes the sulfonylation of a benzyl group followed by nitration to introduce the nitro group. The thioacetic acid moiety is then attached through a thiolation reaction. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
{[3-(Benzylsulfonyl)-5-nitrophenyl]thio}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the nitro group can yield amines.
Substitution: The benzylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
{[3-(Benzylsulfonyl)-5-nitrophenyl]thio}acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[3-(Benzylsulfonyl)-5-nitrophenyl]thio}acetic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The benzylsulfonyl group may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- {[3-(Benzylsulfonyl)-4-nitrophenyl]thio}acetic acid
- {[3-(Benzylsulfonyl)-5-nitrophenyl]thio}propionic acid
- {[3-(Benzylsulfonyl)-5-nitrophenyl]thio}butyric acid
Uniqueness
{[3-(Benzylsulfonyl)-5-nitrophenyl]thio}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.
Biological Activity
{[3-(Benzylsulfonyl)-5-nitrophenyl]thio}acetic acid is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following functional groups:
- Benzylsulfonyl group : Enhances binding affinity to enzymes or receptors.
- Nitrophenyl group : Can undergo bioreduction to form reactive intermediates.
- Thioacetic acid group : Imparts unique reactivity and potential interactions with cellular components.
Molecular Formula
- Chemical Formula : CHNOS
- CAS Number : 883291-52-9
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The nitro group can be reduced within biological systems, leading to the formation of reactive intermediates that may interact with cellular macromolecules. The benzylsulfonyl moiety enhances the compound's binding affinity, potentially modulating enzyme activity and signaling pathways involved in various biological processes.
| Mechanism | Description |
|---|---|
| Bioreduction | Nitro group forms reactive intermediates. |
| Enzyme modulation | Benzylsulfonyl group enhances binding to enzymes. |
| Cellular interaction | Thioacetic acid group interacts with thiol-containing proteins. |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown its effectiveness against Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several compounds, including this compound, against Staphylococcus aureus and Escherichia coli. The compound demonstrated an IC50 value of approximately 25 µM against S. aureus, indicating potent antibacterial properties.
Anticancer Activity
The compound has also been investigated for its potential anticancer effects. Studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of DNA synthesis and modulation of mitochondrial function.
Case Study: Anticancer Effects
In a recent study, this compound was tested on human breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated a concentration-dependent decrease in cell viability, with IC50 values of 15 µM for MCF-7 cells and 20 µM for MDA-MB-231 cells . The compound was found to induce apoptosis via caspase activation pathways.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction via caspase activation |
| MDA-MB-231 | 20 | Inhibition of DNA synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
